The synthesis of Tolrestat has been explored through various methods, focusing on optimizing yield and purity. One notable method includes a continuous-flow synthesis, which allows for efficient production with high yields. This method involves a two-stage process that effectively synthesizes the compound while minimizing the formation of byproducts .
Tolrestat's molecular structure features a thioamide functional group, which is critical for its biological activity. The structural formula can be represented as:
The structural configuration contributes to its binding affinity for aldose reductase, facilitating its role as an inhibitor.
Tolrestat undergoes specific chemical reactions that are essential for its function as an aldose reductase inhibitor. The primary reaction involves the inhibition of the aldose reductase enzyme, which catalyzes the reduction of glucose to sorbitol.
The mechanism by which Tolrestat exerts its effects involves several steps:
Tolrestat exhibits several notable physical and chemical properties:
Property | Value |
---|---|
State | Solid |
Water Solubility | 0.0076 mg/mL |
LogP (octanol-water partition) | 3.25 |
pKa (strongest acidic) | 3.95 |
Polar Surface Area | 49.77 Ų |
Rotatable Bond Count | 5 |
These properties influence Tolrestat's bioavailability and interaction with biological membranes .
Tolrestat has been primarily studied for its potential applications in managing diabetic complications. Its ability to inhibit aldose reductase positions it as a candidate for:
Despite its withdrawal from clinical use due to safety concerns, ongoing research into Tolrestat analogs continues to explore safer alternatives with similar mechanisms of action.
Aldose reductase inhibitors (ARIs) emerged as a promising therapeutic class targeting the polyol pathway, a glucose metabolism route implicated in diabetic complications like neuropathy, retinopathy, and nephropathy. Aldose reductase (ALR2) catalyzes the reduction of glucose to sorbitol using NADPH as a cofactor. Under hyperglycemic conditions, this pathway becomes hyperactive, leading to osmotic stress, oxidative damage, and cellular dysfunction [3] [9]. Early ARIs like alrestatin (1970s) and sorbinil (1980s) demonstrated proof-of-concept in animal models but faced significant clinical limitations. Alrestatin suffered from poor oral bioavailability and solubility, while sorbinil was associated with hypersensitivity reactions and rash in a substantial subset of patients [3] [7]. These setbacks underscored the need for safer, more effective inhibitors.
Tolrestat (N-[[6-Methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl]-N-methylglycine), a second-generation ARI, was developed in the mid-1980s. It exhibited potent in vitro ALR2 inhibition (IC₅₀ values in the nanomolar range) and favorable pharmacokinetics, enabling once-daily oral dosing [7] [8]. Clinical trials (1989-1992) demonstrated its ability to stabilize or improve motor nerve conduction velocity (MNCV) and vibration perception threshold (VPT) in diabetic patients with symptomatic sensory polyneuropathy. Notably, a 52-week multicenter trial showed that tolrestat (200 mg/day) significantly improved paraesthetic symptoms and tibial/peroneal MNCV compared to placebo, with sustained benefits observed in 28% of treated patients [5]. Long-term studies further confirmed its ability to halt the deterioration of nerve function observed in placebo groups [2]. Despite this efficacy, tolrestat was withdrawn globally in 1997 due to idiosyncratic severe hepatotoxicity, including cases of fulminant hepatitis and death [7] [8]. This withdrawal exemplified the persistent challenge of achieving an acceptable therapeutic index with conventional ARIs.
Table 1: Evolution of Key Aldose Reductase Inhibitors (ARIs)
Inhibitor Generation | Compound (Examples) | Key Advantages | Major Clinical Limitations | Development Status |
---|---|---|---|---|
First Generation | Alrestatin | Proof-of-concept efficacy | Poor bioavailability, Low solubility | Discontinued |
Sorbinil | Potent in vitro activity | Hypersensitivity reactions (~20% incidence) | Discontinued | |
Second Generation | Tolrestat | Once-daily dosing, Improved PK, Stabilized nerve function in trials | Idiosyncratic severe hepatotoxicity (fatal hepatitis risk) | Withdrawn (1997) |
Ponalrestat | Structural diversity | Limited efficacy, Toxicity concerns | Discontinued (Phase III) | |
Deuterated Analogue | Tolrestat-d3 | Targeted metabolic stabilization, Reduced reactive metabolite formation | Under preclinical investigation | Research Phase |
Tolrestat features a naphthalene core substituted with a methoxy group at C6 and a trifluoromethyl group at C5. A thioamide linker connects this hydrophobic moiety to an N-methylglycine (sarcosine) group, which includes the carboxylic acid critical for interacting with ALR2's anion-binding pocket [7] [8]. The structure is represented below:
Tolrestat: N-{[6-Methoxy-5-(trifluoromethyl)-1-naphthyl]carbothioyl}-N-methylglycine Core: Naphthalene Substituents: -OCH₃ (C6), -CF₃ (C5) Linker: -NH-C(=S)- Acidic Group: -N(CH₃)-CH₂-COOH
Tolrestat-d₃ represents a strategic molecular evolution via isotopic perturbation. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is incorporated at three specific hydrogen positions within tolrestat's structure: the three hydrogen atoms of the N-methyl group (-N-CD₃ instead of -N-CH₃) attached to the glycine nitrogen [6]. This modification, replacing H with D, is among the smallest possible structural changes in a drug molecule, preserving the compound's steric bulk, electronic properties, and inherent target affinity. The primary structural distinction lies in the deuteration of the methyl group directly attached to the nitrogen atom adjacent to the thioamide carbonyl. This site was likely chosen based on metabolic studies of tolrestat implicating oxidative N-demethylation (likely mediated by Cytochrome P450 enzymes like CYP3A4) as a significant metabolic pathway potentially linked to toxic metabolite formation [4] [6] [7].
Table 2: Structural Comparison of Tolrestat and Tolrestat-d3
Structural Feature | Tolrestat | Tolrestat-d3 | Functional Significance |
---|---|---|---|
Naphthalene Core | Identical | Identical | Hydrophobic binding to ALR2 |
C5 Substituent | -CF₃ | -CF₃ | Electron-withdrawing group, enhances binding |
C6 Substituent | -OCH₃ | -OCH₃ | Steric/electronic influence on core orientation |
Linker | -NH-C(=S)- | -NH-C(=S)- | Critical for hydrogen bonding in ALR2 active site |
Acidic Group | -N(CH₃)-CH₂-COOH | -N(CD₃)-CH₂-COOH | Binds anion pocket; Essential for activity |
Deuterium Position | None | -N-CD₃ (Tri-deuteromethyl) | Targets N-demethylation metabolic pathway |
Molecular Weight | 357.35 g/mol | ~360.37 g/mol | Negligible increase |
Key Chemical Difference | -N-CH₃ | -N-CD₃ | Alters C-H bond kinetics (DKIE) |
The incorporation of deuterium into pharmacologically active compounds leverages the deuterium kinetic isotope effect (DKIE). This fundamental physicochemical phenomenon arises because the carbon-deuterium (C-D) bond has a lower vibrational frequency and higher ground-state energy compared to the carbon-hydrogen (C-H) bond. Consequently, breaking the C-D bond requires a higher activation energy. The primary DKIE is expressed as the ratio of the rate constants for C-H bond cleavage versus C-D bond cleavage (kH/kD). For reactions where C-H bond breaking is the rate-limiting step, this ratio typically ranges between 2 and 10 at physiological temperatures [4] [6].
In drug metabolism, many oxidative transformations catalyzed by Cytochrome P450 (CYP) enzymes involve the initial abstraction of a hydrogen atom. Deuterium substitution at the site of metabolism can significantly slow the rate of metabolic degradation (metabolic stabilization) if the C-H cleavage is rate-limiting. In the context of tolrestat-d₃, deuteration of the N-methyl group specifically targets the oxidative N-demethylation pathway:
Tolrestat Metabolism (N-Demethylation): -N-CH₃ + CYP + O₂ + NADPH → -N-H + HCHO + ... Tolrestat-d3 Metabolism: -N-CD₃ + CYP + O₂ + NADPH → -N-D + DCDO + ... (Slower Rate)
The rationale for developing tolrestat-d₃ hinges on two key hypotheses derived from this DKIE:
Beyond tolrestat-d₃, deuterium incorporation has gained significant traction in drug discovery, evolving from the "deuterium switch" strategy (e.g., deutetrabenazine, FDA-approved 2017) to the development of de novo deuterated drugs like deucravacitinib (FDA-approved 2022). The goal is to refine the therapeutic profile—improving metabolic stability, reducing toxic metabolite formation, enhancing exposure, and/or decreasing inter-individual variability—without fundamentally altering the primary pharmacology [4]. Tolrestat-d₃ exemplifies this approach, aiming to resurrect the therapeutic potential of ALR2 inhibition for diabetic complications by mitigating the safety concerns that halted its progenitor.
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3